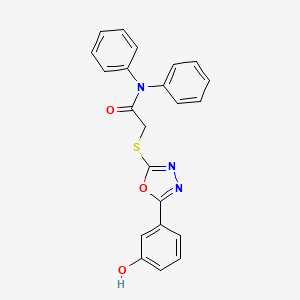![molecular formula C8H7NO2 B11771500 7-Methoxybenzo[d]isoxazole](/img/structure/B11771500.png)
7-Methoxybenzo[d]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxybenzo[d]isoxazole is a heterocyclic compound that features a five-membered isoxazole ring fused to a benzene ring with a methoxy group at the 7th position
Synthetic Routes and Reaction Conditions:
Metal-Free Synthesis: One of the eco-friendly methods involves the use of metal-free synthetic routes.
Catalyzed Reactions: Traditional methods often employ catalysts like copper (I) or ruthenium (II) for the cycloaddition reactions. These methods, however, come with drawbacks such as high costs and toxicity.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale cycloaddition reactions, often optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of these processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents present on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
7-Methoxybenzo[d]isoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 7-Methoxybenzo[d]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparaison Avec Des Composés Similaires
3-Ethylbenzo[d]isoxazole: This compound is structurally similar but has an ethyl group instead of a methoxy group.
6-Methoxybenzo[d]isoxazole: Another similar compound with the methoxy group at the 6th position, used in various synthetic applications.
Uniqueness: 7-Methoxybenzo[d]isoxazole is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable scaffold for the development of novel therapeutic agents and advanced materials.
Propriétés
Formule moléculaire |
C8H7NO2 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
7-methoxy-1,2-benzoxazole |
InChI |
InChI=1S/C8H7NO2/c1-10-7-4-2-3-6-5-9-11-8(6)7/h2-5H,1H3 |
Clé InChI |
AUZSBHTXASPACC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1ON=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


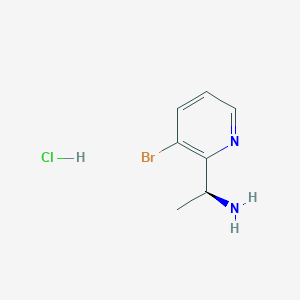
![1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11771423.png)
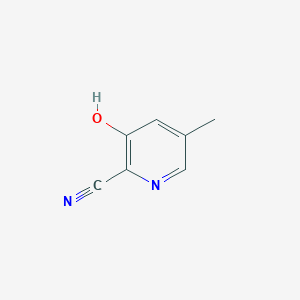

![4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11771435.png)
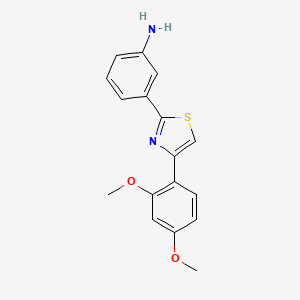
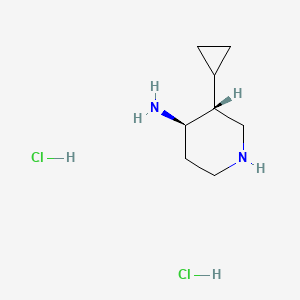

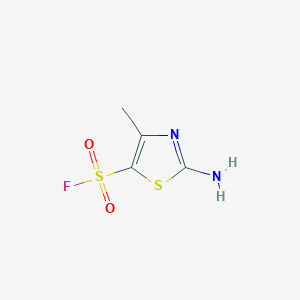
![tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate](/img/structure/B11771462.png)
![2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B11771470.png)

![3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11771483.png)
